

An In-depth Technical Guide to 4-Bromo-3,5-dimethylpyrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-3,5-dimethylpyrazole**

Cat. No.: **B145972**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Bromo-3,5-dimethylpyrazole**, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and presents a thorough analysis of its spectroscopic characteristics. Furthermore, this guide explores its reactivity and potential applications, with a focus on its role as a building block in the development of novel therapeutic agents.

Core Properties and CAS Number

4-Bromo-3,5-dimethylpyrazole, a substituted pyrazole, is a key intermediate in organic synthesis. Its unique structural features, including the bromine atom at the 4-position and the two methyl groups at the 3 and 5-positions, impart specific reactivity and properties that are valuable in various chemical transformations.

CAS Number: 3398-16-1[\[1\]](#)[\[2\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-3,5-dimethylpyrazole** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₅ H ₇ BrN ₂	[1] [2]
Molecular Weight	175.03 g/mol	[1] [2]
Appearance	White to light yellow solid	[3]
Melting Point	123-125 °C	[1] [3]
Boiling Point	269.1 ± 35.0 °C (Predicted)	[3]
Solubility	Soluble in methanol	[3]
pKa	13.83 ± 0.50 (Predicted)	[3]

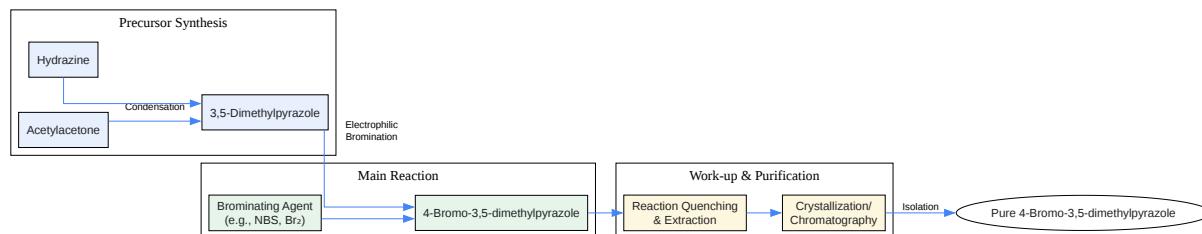
Synthesis and Experimental Protocols

The primary route for the synthesis of **4-Bromo-3,5-dimethylpyrazole** is through the electrophilic bromination of 3,5-dimethylpyrazole.[\[4\]](#) This reaction takes advantage of the electron-rich nature of the pyrazole ring, which directs bromination to the 4-position.

Synthesis of 3,5-dimethylpyrazole (Precursor)

The precursor, 3,5-dimethylpyrazole, is synthesized via the condensation reaction between acetylacetone and hydrazine.[\[5\]](#)

Experimental Protocol:


- Dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide in a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and a dropping funnel.
- Cool the flask in an ice bath until the temperature of the mixture reaches 15 °C.
- Add 50 g (0.50 mole) of acetylacetone dropwise with continuous stirring, maintaining the temperature at approximately 15 °C. The addition should take about 30 minutes.
- After the addition is complete, continue stirring the mixture at 15 °C for an additional hour, during which 3,5-dimethylpyrazole will precipitate.

- Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.
- Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.
- Separate the layers and extract the aqueous layer with four additional 40 ml portions of ether.
- Combine all the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
- Remove the ether by distillation. The resulting residue is crystalline 3,5-dimethylpyrazole.
- Dry the product under reduced pressure to obtain 37–39 g (77–81%) of 3,5-dimethylpyrazole with a melting point of 107–108 °C.[6]

Synthesis of 4-Bromo-3,5-dimethylpyrazole

While a specific, detailed, step-by-step protocol for the bromination of 3,5-dimethylpyrazole to yield **4-Bromo-3,5-dimethylpyrazole** is not readily available in the searched literature, the general procedure involves the reaction of 3,5-dimethylpyrazole with a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The reaction progress would typically be monitored by thin-layer chromatography (TLC).

Logical Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Bromo-3,5-dimethylpyrazole**.

Spectroscopic Data

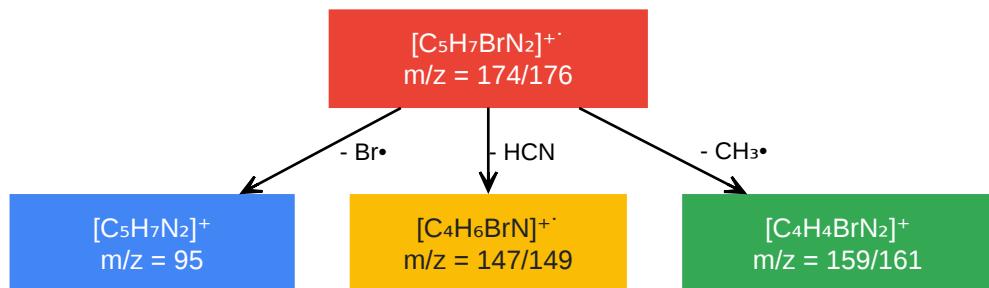
The structural characterization of **4-Bromo-3,5-dimethylpyrazole** is accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR	Signal	Chemical Shift (ppm)	Multiplicity	Assignment
1	~2.2-2.3	Singlet	-CH ₃	
2	~12.0-13.0	Broad Singlet	N-H	

¹³ C NMR	Signal	Chemical Shift (ppm)	Assignment
1	~11-14	-CH ₃	
2	~95-100	C4-Br	
3	~140-145	C3/C5	

Note: The exact chemical shifts can vary depending on the solvent and instrument used. The provided data is an approximation based on typical values for similar pyrazole structures.


Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3200	Broad	N-H stretch
~2900-3000	Medium	C-H stretch (methyl)
~1550-1600	Strong	C=N stretch
~1450-1500	Strong	C=C stretch
~1000-1100	Medium	C-N stretch
~600-700	Strong	C-Br stretch

Mass Spectrometry (MS)

The mass spectrum of **4-Bromo-3,5-dimethylpyrazole** is expected to show a molecular ion peak [M]⁺ at m/z 174 and an [M+2]⁺ peak at m/z 176 of approximately equal intensity, which is characteristic of a compound containing one bromine atom.[\[7\]](#)

Expected Fragmentation Pattern:

[Click to download full resolution via product page](#)

Caption: Predicted mass fragmentation pathway for **4-Bromo-3,5-dimethylpyrazole**.

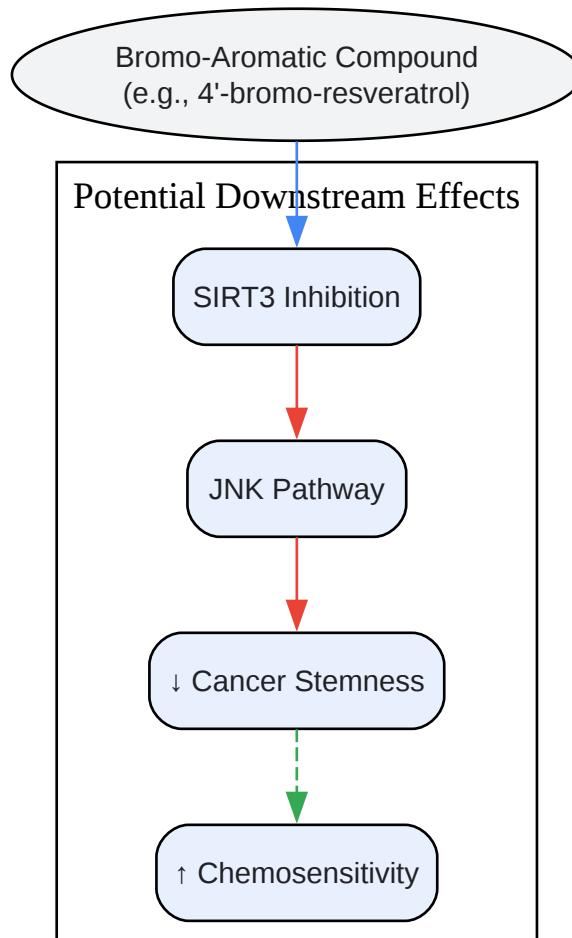
Reactivity and Applications

4-Bromo-3,5-dimethylpyrazole serves as a versatile building block in organic synthesis, primarily due to the reactivity of the bromine atom and the pyrazole ring itself.

Reactivity

The bromine atom at the 4-position can be readily displaced or participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of various functional groups. The N-H proton of the pyrazole ring can be deprotonated to form a pyrazolate anion, which can act as a nucleophile or a ligand in coordination chemistry.

Applications in Drug Development and Agrochemicals


Pyrazole derivatives are known to exhibit a wide range of biological activities, and **4-Bromo-3,5-dimethylpyrazole** is a key intermediate in the synthesis of many such compounds.^[8] It is utilized in the development of:

- Pharmaceuticals: As a scaffold for the synthesis of enzyme inhibitors and other therapeutic agents.^[8]
- Agrochemicals: As an intermediate in the production of herbicides and fungicides.^[8]

While specific signaling pathways directly modulated by **4-Bromo-3,5-dimethylpyrazole** are not extensively documented, its derivatives have been implicated in various biological processes. For instance, a resveratrol analog containing a bromo-phenyl group, 4'-bromo-resveratrol, has been shown to inhibit gastric cancer stemness through the SIRT3-c-Jun N-

terminal kinase (JNK) signaling pathway.^[9] This suggests that bromo-substituted aromatic compounds can have significant effects on cellular signaling.

Hypothesized Signaling Pathway Involvement of Bromo-Aromatic Compounds:

[Click to download full resolution via product page](#)

Caption: Hypothesized signaling pathway influenced by bromo-aromatic compounds.

Conclusion

4-Bromo-3,5-dimethylpyrazole is a valuable and versatile intermediate in the fields of medicinal chemistry and agrochemical synthesis. Its well-defined properties and reactivity make it a crucial starting material for the development of a wide array of biologically active molecules. Further research into the specific biological mechanisms of action of its derivatives will likely uncover new therapeutic and agricultural applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4-Bromo-3,5-dimethylpyrazole 99 3398-16-1 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-bromo-3,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 76937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-3,5-dimethylpyrazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145972#4-bromo-3-5-dimethylpyrazole-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com